2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a pyrido[1,2-a]pyrimidin-4-one derivative with three critical structural motifs:
9-Methyl substitution: A small alkyl group that may stabilize the pyrido-pyrimidinone core and influence steric interactions with biological targets.
(Z)-Configured thiazolidinone moiety: A methylidene-bridged thiazolidin-4-one ring with a 1-phenylethyl substituent at position 3 and a thioxo group at position 4. The Z-configuration ensures proper spatial alignment for π-conjugation and target binding .
Properties
Molecular Formula |
C26H28N4O3S2 |
|---|---|
Molecular Weight |
508.7 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3-ethoxypropylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H28N4O3S2/c1-4-33-15-9-13-27-22-20(24(31)29-14-8-10-17(2)23(29)28-22)16-21-25(32)30(26(34)35-21)18(3)19-11-6-5-7-12-19/h5-8,10-12,14,16,18,27H,4,9,13,15H2,1-3H3/b21-16- |
InChI Key |
INLZGUNGDMTXRA-PGMHBOJBSA-N |
Isomeric SMILES |
CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4 |
Canonical SMILES |
CCOCCCNC1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions
Formation of Pyrido[1,2-a]pyrimidinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions, often using reagents like ammonium acetate or acetic anhydride.
Introduction of Thiazolidinone Moiety: The thiazolidinone ring is typically introduced through a condensation reaction involving a thioamide and an α-haloketone.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at various positions, especially where halogen atoms or other leaving groups are present.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone moiety can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions, particularly those involving thiazolidinone-containing enzymes. Its structural features make it a potential candidate for investigating protein-ligand interactions.
Medicine
In medicine, the compound’s potential therapeutic properties are of interest. Its structural similarity to known bioactive molecules suggests it could be explored for its pharmacological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. The thiazolidinone moiety is known to interact with various enzymes, potentially inhibiting their activity. The compound may also interact with DNA or proteins, affecting cellular processes and pathways.
Comparison with Similar Compounds
2-[(2-Hydroxyethyl)amino] Analogue ()
- Structure : Differs by replacing the 3-ethoxypropyl group with a 2-hydroxyethyl chain.
- Lower logP value (predicted) may limit blood-brain barrier penetration.
2-[(2-Phenylethyl)amino] Derivative ()
- Structure : Features a phenylethyl chain instead of ethoxypropyl.
- Impact :
Modifications in the Thiazolidinone Ring
3-Pentyl-substituted Thiazolidinone ()
- Structure : Replaces the 1-phenylethyl group with a pentyl chain.
- Increased flexibility of the pentyl chain might alter conformational stability.
Core Pyrido-Pyrimidinone Derivatives ()
- Example : 2-(3-Fluoro-4-methoxyphenyl)-9-methyl-7-(1,2,3,6-tetrahydropyridin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one ().
- Impact :
Data Table: Structural and Predicted Properties
*logP values estimated using fragment-based methods.
Biological Activity
The compound 2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. This article delves into its biological activity, synthesis, mechanisms of action, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a pyrido[1,2-a]pyrimidin-4-one core structure with various substituents that contribute to its biological activity. The presence of a thiazolidinone moiety is particularly notable, as this structural feature is associated with significant biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C24H24N4O2S2 |
| Molecular Weight | 464.6 g/mol |
| IUPAC Name | 2-[(3-ethoxypropyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one |
Antimicrobial Activity
Research indicates that compounds with thiazolidinone structures exhibit substantial antimicrobial properties . This specific compound has shown effectiveness against resistant bacterial strains such as Pseudomonas aeruginosa and Escherichia coli, outperforming conventional antibiotics in some studies .
Antiviral Properties
The compound's ability to inhibit viral replication has been highlighted in studies focusing on human immunodeficiency virus (HIV) and other pathogens. Its mechanism involves interference with viral enzymes essential for replication, thereby reducing viral load in infected cells.
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties , potentially through the inhibition of specific pathways involved in tumor growth. The thiazolidinone moiety has been linked to apoptosis induction in cancer cells, making it a candidate for further investigation in cancer therapy.
The biological activity of this compound can be attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival and proliferation.
- Receptor Modulation : It may also interact with specific receptors, altering signaling pathways that lead to cellular responses such as apoptosis or immune activation.
- Docking Studies : Computational docking studies have indicated that the compound can effectively bind to target enzymes through hydrogen bonding and hydrophobic interactions, enhancing its potential efficacy.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Preparation of the Pyrido[1,2-a]pyrimidine Core : This step often requires specific catalysts and reaction conditions to ensure high yield.
- Introduction of the Thiazolidinone Moiety : This involves cyclization reactions that form the thiazolidinone structure.
- Final Modifications : Additional functional groups are introduced to enhance biological activity or solubility.
The synthetic routes can vary based on desired yields and purity levels but generally follow established protocols for heterocyclic compounds .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals variations in biological activity based on substituent modifications:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin | Indole ring; Thiazolidinone | Antimicrobial; Antitumor | Indole moiety enhances activity against specific pathogens |
| 3-Ethyl-4-Oxo-2-thioxo-1,3-thiazolidin | Thiazolidinone core; Ethyl substituent | Antibacterial | Simpler structure; less diverse substituents |
| 5-Fluoro-Methyl 3-(Indole) | Fluorinated indole; Thiazolidinone | Antifungal; Antibacterial | Fluorine enhances lipophilicity and bioactivity |
These comparisons highlight the unique structural features of the target compound that may contribute to its enhanced biological activities.
Case Studies
Several studies have been conducted to evaluate the biological effects of this compound:
- Antibacterial Efficacy Study : A study demonstrated that derivatives similar to this compound inhibited the growth of resistant bacterial strains by targeting bacterial cell wall synthesis.
- Antiviral Activity Assessment : Research indicated that the compound reduced HIV replication by inhibiting reverse transcriptase activity.
- Anticancer Trials : In vitro studies showed that the compound induced apoptosis in various cancer cell lines, suggesting potential for development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
